molecular formula C9H11NO5 B589670 L-threo-Droxidopa-13C2,15N CAS No. 1276295-04-5

L-threo-Droxidopa-13C2,15N

Cat. No. B589670
CAS RN: 1276295-04-5
M. Wt: 216.167
InChI Key: QXWYKJLNLSIPIN-LJDYPDNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-threo-Droxidopa-13C2,15N is a labelled analogue of Droxidopa . Droxidopa is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine . Unlike norepinephrine, droxidopa is capable of crossing the protective blood-brain barrier .


Molecular Structure Analysis

The molecular formula of L-threo-Droxidopa-13C2,15N is C7[13C]2H12Cl[15N]O5 . The IUPAC name is (2S,3R)-2-([15N]azanyl)-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid .


Physical And Chemical Properties Analysis

The molecular weight of L-threo-Droxidopa-13C2,15N is 252.63 . It appears as an off-white to light brown solid . It is soluble in DMSO and methanol . It should be stored at -20°C, under an inert atmosphere .

Mechanism of Action

Droxidopa, the unlabelled analogue of L-threo-Droxidopa-13C2,15N, is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for L-threo-Droxidopa-13C2,15N involves the incorporation of two isotopes, carbon-13 and nitrogen-15, into the molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "L-threo-Droxidopa", "13C-labeled sodium acetate", "15N-labeled ammonia" ], "Reaction": [ { "Step 1": "L-threo-Droxidopa is reacted with 13C-labeled sodium acetate in the presence of a catalyst to form L-threo-Droxidopa-13C2", "Reagents": [ "L-threo-Droxidopa", "13C-labeled sodium acetate", "Catalyst" ] }, { "Step 2": "L-threo-Droxidopa-13C2 is reacted with 15N-labeled ammonia in the presence of a reducing agent to form L-threo-Droxidopa-13C2,15N", "Reagents": [ "L-threo-Droxidopa-13C2", "15N-labeled ammonia", "Reducing agent" ] } ] }

CAS RN

1276295-04-5

Product Name

L-threo-Droxidopa-13C2,15N

Molecular Formula

C9H11NO5

Molecular Weight

216.167

IUPAC Name

(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1

InChI Key

QXWYKJLNLSIPIN-LJDYPDNASA-N

SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O

synonyms

(βR)-β,3-Dihydroxy-L-tyrosine-13C2,15N;  threo-β,3-Dihydroxy-L-tyrosine-13C2,15N;  L-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N;  (-)-threo-3,4-Dihydroxyphenyl-_x000B_serine-13C2,15N;  (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-amino-3-hydroxypropanoic Acid-13C2,15N; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.